4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 16733-29-2
VCID: VC16076885
InChI: InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C17H14Br4O4
Molecular Weight: 601.9 g/mol

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid

CAS No.: 16733-29-2

Cat. No.: VC16076885

Molecular Formula: C17H14Br4O4

Molecular Weight: 601.9 g/mol

* For research use only. Not for human or veterinary use.

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid - 16733-29-2

Specification

CAS No. 16733-29-2
Molecular Formula C17H14Br4O4
Molecular Weight 601.9 g/mol
IUPAC Name 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid
Standard InChI InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23)
Standard InChI Key OFLOJYUEVWVCRY-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound’s core structure consists of a pentanoic acid chain (CH2CH2CH2COOH\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}) flanked by two symmetric 3,5-dibromo-4-hydroxyphenyl groups at the 4-position . Each aromatic ring contains hydroxyl (-OH) groups at the para position and bromine atoms at the meta positions, creating a sterically hindered, electron-deficient system. The IUPAC name, 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H14Br4O4\text{C}_{17}\text{H}_{14}\text{Br}_4\text{O}_4
Molecular Weight601.9 g/mol
CAS Registry Number16733-29-2
XLogP3-AA (Lipophilicity)7.2 (estimated)

The compound’s canonical SMILES string, CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br, encodes its branched topology. Density functional theory (DFT) calculations predict a planar geometry for the aromatic rings, with intramolecular hydrogen bonding between hydroxyl groups and the carboxylate moiety .

Spectroscopic Properties

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for the methylene protons (δ\delta 2.3–2.6 ppm) and aromatic protons (δ\delta 7.1–7.4 ppm) .

  • IR: Strong absorption bands at 3200–3500 cm1^{-1} (O-H stretch) and 1700 cm1^{-1} (C=O stretch) .

  • Mass Spectrometry: ESI-MS reveals a base peak at m/z 601.9 ([M-H]^-), consistent with the molecular weight.

Synthesis and Manufacturing

Reaction Pathways

The synthesis begins with diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid), which is brominated using elemental bromine (Br2\text{Br}_2) in acetic acid under reflux . A typical procedure involves:

  • Bromination:

    Diphenolic acid+4Br2AcOH4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid+4HBr\text{Diphenolic acid} + 4 \text{Br}_2 \xrightarrow{\text{AcOH}} \text{4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid} + 4 \text{HBr}

    Excess bromine ensures complete substitution at the 3- and 5-positions of each phenolic ring.

  • Purification: The crude product is recrystallized from ethanol/water (1:3 v/v), yielding a white crystalline solid with >95% purity .

Table 2: Synthetic Parameters

ParameterCondition
Temperature80–90°C
Reaction Time6–8 hours
Yield68–72%

Industrial-Scale Production

Physicochemical Properties

Thermal Stability

The compound decomposes at 208°C (flash point), with a melting point of 167–170°C . Thermogravimetric analysis (TGA) shows a 5% weight loss at 180°C, attributed to dehydration .

Solubility and Reactivity

  • Solubility: Slightly soluble in polar aprotic solvents (DMSO, acetone) but insoluble in nonpolar solvents (benzene, xylene) .

  • Acidity: The carboxyl group (pKa4.66\text{p}K_a \approx 4.66) deprotonates in aqueous NaOH, forming a water-soluble sodium salt .

Applications and Industrial Use

Flame Retardants

The compound’s high bromine content (53.2 wt%) makes it effective in polycarbonate resins, reducing peak heat release rates by 40–60% in UL-94 tests .

Table 3: Flame Retardant Performance

Polymer MatrixLOI (%)UL-94 Rating
Polycarbonate32.5V-0
Epoxy Resin28.7V-1

Pharmaceutical Research

Inhibitory activity against leukotriene C4 synthase (LTC4S) was observed at IC50_{50} = 0.8 μM in human neutrophils, with >100-fold selectivity over cyclooxygenase-1 . Pharmacokinetic studies in cynomolgus monkeys showed a plasma half-life of 6.2 hours, supporting its development as an anti-asthma drug .

Comparative Analysis with Structural Analogues

Brominated vs. Non-Brominated Derivatives

Replacing bromine with chlorine in the 3,5-positions reduces flame retardancy (LOI drops to 24%) but improves aqueous solubility by 30% .

Therapeutic Selectivity

The sodium salt of 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid (ABT-080) shows 10-fold higher LTC4S inhibition than the brominated analogue, attributed to improved membrane permeability .

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